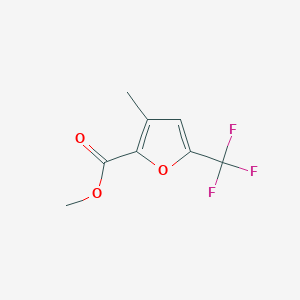
Methyl3-methyl-5-(trifluoromethyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate is a fluorinated furan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate typically involves the trifluoromethylation of furan derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper and involves a cascade cyclic reaction between enaminones and N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound often involve the use of specialized reagents and catalysts to ensure high yield and purity. The use of cobalt (III) fluoride or potassium tetrafluorocobaltate (III) followed by treatment with alkali is one such method .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor and reducing agents such as sodium borohydride. Reaction conditions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce enediones, while substitution reactions can lead to various trifluoromethylated derivatives .
Scientific Research Applications
Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. This group can interact with various enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate:
2-trifluoromethylfuran: Known for its antimalarial activity.
3-fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
Uniqueness
Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H7F3O3/c1-4-3-5(8(9,10)11)14-6(4)7(12)13-2/h3H,1-2H3 |
InChI Key |
LUWGDDCCVCQFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


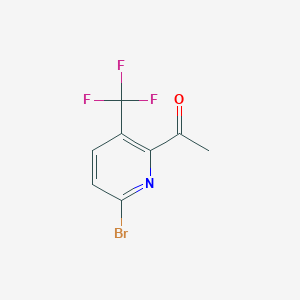
![Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)

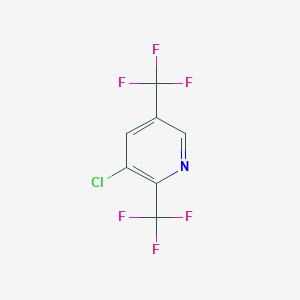
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
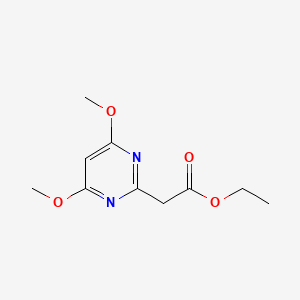
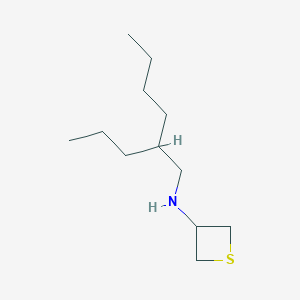
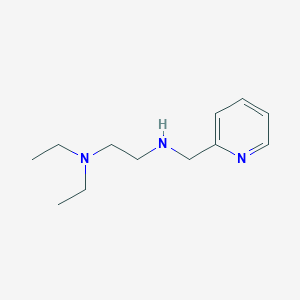
![4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13019045.png)
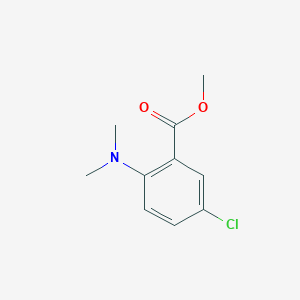
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate](/img/structure/B13019057.png)
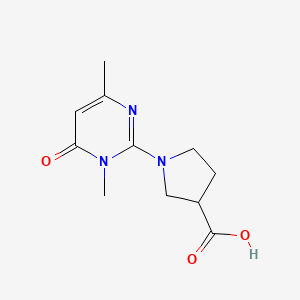
![((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B13019077.png)
